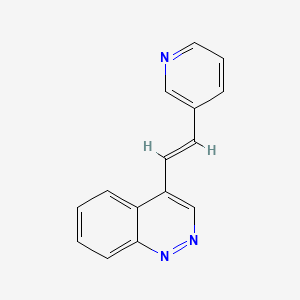

4-(2-(Pyridin-3-yl)vinyl)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

5387-90-6 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

4-[(E)-2-pyridin-3-ylethenyl]cinnoline |

InChI |

InChI=1S/C15H11N3/c1-2-6-15-14(5-1)13(11-17-18-15)8-7-12-4-3-9-16-10-12/h1-11H/b8-7+ |

InChI Key |

YKYGDIKVCGVTHM-BQYQJAHWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Pyridin 3 Yl Vinyl Cinnoline

Historical and Modern Approaches to Cinnoline (B1195905) Ring Formation

The synthesis of the cinnoline nucleus, a bicyclic aromatic heterocycle containing a pyridazine (B1198779) ring fused to a benzene (B151609) ring, has been a subject of study for over a century. wikipedia.org Various methods have been developed, each starting from different precursors and proceeding through distinct mechanistic pathways.

Reductive Cyclization Pathways for Cinnoline Nucleus Construction

Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds, including quinolines and cinnolines. organic-chemistry.org This approach typically involves the reduction of a nitro group to an amino or nitroso group, which then participates in an intramolecular cyclization reaction.

One such pathway begins with o-nitrophenyl precursors. For instance, the reduction of secondary and tertiary o-nitrophenyl propargyl alcohols, followed by an acid-catalyzed Meyer-Schuster rearrangement, can yield 2-substituted and 2,4-disubstituted quinolines. organic-chemistry.org A related concept can be envisioned for cinnoline synthesis. A more direct method involves the intramolecular redox cyclization of a precursor like 2-nitrobenzyl alcohol with a hydrazine (B178648) derivative. A transition-metal-free approach has been developed using 2-nitrobenzyl alcohol and benzylamine, where the reaction proceeds through a key 2-nitrosobenzaldehyde intermediate. This intermediate condenses with the amine, followed by isomerization, cyclization, and aromatization to form the cinnoline ring. nih.govresearchgate.net

Key features of a representative reductive cyclization are summarized below:

| Starting Materials | Reagents/Conditions | Key Intermediate | Product Type |

| 2-Nitrobenzyl alcohol, Benzylamine | CsOH·H₂O, EtOH/H₂O | 2-Nitrosobenzaldehyde | Substituted Cinnoline |

| o-Nitrophenyl propargyl alcohols | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Enone | Substituted Quinoline (B57606) |

This table illustrates general reductive cyclization strategies that can be adapted for cinnoline synthesis.

Intramolecular Cyclization Reactions in Cinnoline Synthesis

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of cinnolines, these reactions often involve the formation of the N-N bond or a C-N bond of the pyridazine ring in the final step. Classical methods often start from precursors such as N-phenylhydrazones or N-phenylazo compounds. nih.gov

Modern approaches have refined these cyclizations. For example, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is an effective method for forming the cinnoline system. nih.gov Another strategy involves the rhodium-catalyzed redox-neutral annulation of azo and diazo compounds. nih.gov A transition-metal-free method has also been reported, which relies on the base-promoted intramolecular redox cyclization between 2-nitrobenzyl alcohol and benzylamine. This reaction sequence involves condensation, azo isomerization to a hydrazone, cyclization, and finally aromatization to yield the cinnoline product. nih.govresearchgate.net The versatility of these methods allows for the synthesis of a wide array of substituted cinnolines, which can serve as precursors for more complex molecules.

Richter and Related Cyclization Methods for Cinnoline Scaffolds

The Richter cinnoline synthesis, first described by Victor von Richter in 1883, is a historically significant method for creating the cinnoline ring system. wikipedia.org The classical Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid. The resulting diazonium salt then undergoes an intramolecular cyclization and hydration to form a 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated and dehydroxylated to yield the parent cinnoline. wikipedia.org

The general mechanism involves:

Diazotization: An o-aminophenylacetylene derivative reacts with an acid and a nitrite (B80452) source to form a diazonium salt.

Cyclization: The triple bond attacks the diazonium group in an intramolecular fashion.

Rearrangement/Aromatization: The cyclized intermediate rearranges to form the stable aromatic cinnoline ring. wikipedia.org

While the original Richter synthesis provides 4-hydroxycinnolines, modifications of this and related cyclizations, like the Widman-Stoermer synthesis, offer routes to other cinnoline derivatives. wikipedia.org These methods are fundamental in the historical development of cinnoline chemistry and still provide a valid synthetic route to the core scaffold.

Installation of the Pyridine-Vinyl Moiety via Coupling Reactions

To synthesize the target molecule, 4-(2-(Pyridin-3-yl)vinyl)cinnoline , a pre-formed cinnoline ring, typically activated at the 4-position (e.g., as a 4-methyl or 4-halo derivative), is coupled with a pyridine-containing fragment. This is achieved through powerful carbon-carbon bond-forming reactions.

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) for Vinyl Linkage Formation

Olefination reactions are a primary method for forming carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent examples, both capable of creating the desired vinyl linkage between the cinnoline and pyridine (B92270) rings. organic-chemistry.orgorganic-chemistry.org

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com For the target molecule, two disconnection approaches are possible:

Reaction of cinnoline-4-carbaldehyde with a pyridin-3-ylmethylphosphonium ylide .

Reaction of 4-cinnolinylmethylphosphonium ylide (prepared from 4-methylcinnoline) with pyridine-3-carbaldehyde . ca.govnih.govsci-hub.se

The phosphonium ylide is generated by treating the corresponding phosphonium salt with a strong base. masterorganicchemistry.com While effective, the Wittig reaction can sometimes yield a mixture of (E) and (Z) alkene isomers. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org It is renowned for producing predominantly the (E)-alkene, which is often the desired isomer in such syntheses. organic-chemistry.orgyoutube.com The phosphonate carbanion, generated by treating a phosphonate ester with a base, is generally more nucleophilic than a corresponding Wittig ylide. youtube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during purification than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org This makes the HWE reaction a highly reliable and frequently employed method in the synthesis of natural products and other complex molecules. nih.gov

A comparison of these olefination strategies is presented below:

| Reaction | Phosphorus Reagent | Carbonyl Component | Key Features |

| Wittig | Phosphonium Ylide | Aldehyde or Ketone | Forms C=C bond; can produce E/Z mixtures. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde or Ketone | Generally gives high (E)-selectivity; water-soluble byproduct. organic-chemistry.orgwikipedia.org |

This table compares the key features of the Wittig and HWE reactions for the synthesis of the vinyl linkage.

Cross-Coupling Methodologies (e.g., Heck, Suzuki) for C-C Bond Construction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon bonds. nih.gov The Heck and Suzuki reactions are particularly relevant for installing the pyridine-vinyl group onto a cinnoline scaffold.

Heck Reaction: The Mizoroki-Heck reaction couples a vinyl or aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. chim.itnih.gov To synthesize the target compound, a 4-halocinnoline (e.g., 4-bromocinnoline (B8793254) or 4-iodocinnoline) would be reacted with 3-vinylpyridine . The reaction proceeds via oxidative addition of the palladium(0) catalyst to the halo-cinnoline, followed by coordination and insertion of the vinylpyridine alkene, and finally, β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov This method directly forms the desired vinyl linkage and is a powerful tool for constructing such conjugated systems. rsc.org

Multi-Component and Tandem Reaction Approaches to 4-(2-(Pyridin-3-yl)vinyl)cinnoline

Multi-component reactions (MCRs) and tandem (or domino) reactions are powerful tools in organic synthesis, enabling the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste. These strategies are frequently employed for the synthesis of heterocyclic compounds. For instance, various MCRs are known for the synthesis of substituted pyridines and quinolines. However, no specific MCR or tandem reaction sequence has been reported in the surveyed literature for the direct synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline. The development of such a reaction would likely involve the strategic combination of a cinnoline precursor, a pyridine-3-carbaldehyde derivative, and a suitable coupling partner in a one-pot process.

Green Chemistry Principles and Sustainable Synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This often involves the use of renewable feedstocks, environmentally benign solvents (like water), and catalytic methods to improve atom economy. While there is a growing body of research on the green synthesis of nitrogen-containing heterocycles, including the use of microwave irradiation and alternative energy sources, the application of these principles to the synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline has not been specifically described.

A hypothetical green synthesis could potentially involve a catalytic cross-coupling reaction, such as a Heck or Suzuki reaction, in an aqueous medium, or a solvent-free reaction under microwave conditions. The following table outlines hypothetical green chemistry metrics for such a synthesis, though it must be stressed that this is speculative due to the lack of published data.

Table 1: Hypothetical Green Chemistry Metrics for a Potential Synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

| Metric | Potential Value | Remarks |

| Atom Economy | >90% | Assumes a highly efficient coupling reaction with minimal byproducts. |

| E-Factor | <5 | Indicates a low amount of waste generated per kilogram of product. |

| Solvent | Water or Bio-solvent | Avoidance of volatile organic compounds (VOCs). |

| Catalyst | Recyclable solid-supported catalyst | To minimize metal leaching and allow for catalyst reuse. |

Chemo-, Regio-, and Stereoselectivity Control in the Synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis. In the context of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, these factors would be paramount.

Chemoselectivity: A synthesis would need to selectively form the desired carbon-carbon double bond without affecting other functional groups present on the cinnoline or pyridine rings.

Regioselectivity: The vinyl linkage must be installed specifically at the 4-position of the cinnoline ring.

Stereoselectivity: The geometry of the vinyl group (E- or Z-isomer) would need to be controlled. Many applications of such compounds are dependent on a specific stereoisomer.

Established methods like the Wittig reaction and the Heck reaction offer potential pathways to control this selectivity. For example, the choice of a stabilized or non-stabilized ylide in a Wittig reaction can influence the E/Z selectivity of the resulting alkene. Similarly, the ligand and reaction conditions in a Heck coupling can dictate the stereochemical outcome. However, without specific experimental data for the synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, any discussion of selectivity remains theoretical.

The table below presents a hypothetical analysis of selectivity control for a potential synthesis.

Table 2: Hypothetical Selectivity Control in the Synthesis of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

| Selectivity Type | Potential Challenge | Possible Synthetic Strategy |

| Chemoselectivity | Reactivity of N-heterocycles | Use of protecting groups or a highly selective catalyst. |

| Regioselectivity | Multiple reactive sites on the cinnoline ring | Pre-functionalization of the 4-position (e.g., with a halogen for cross-coupling). |

| Stereoselectivity | Formation of E/Z isomers | Use of stereoselective reactions like the Horner-Wadsworth-Emmons modification of the Wittig reaction. |

Chemical Reactivity and Transformations of 4 2 Pyridin 3 Yl Vinyl Cinnoline

Reactivity of the Cinnoline (B1195905) Core in 4-(2-(Pyridin-3-yl)vinyl)cinnoline

The cinnoline ring system, a benzodiazine, is an electron-deficient heterocycle. The presence of two adjacent nitrogen atoms significantly influences its reactivity, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Cinnoline Ring

Electrophilic aromatic substitution (EAS) on the cinnoline nucleus is generally challenging due to the deactivating effect of the two nitrogen atoms. These reactions typically require harsh conditions and often result in low yields. The position of substitution is directed by both the inherent electronic properties of the cinnoline ring and the nature of existing substituents. In the case of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, the vinylpyridine substituent at the 4-position will further influence the regioselectivity of electrophilic attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Cinnolines

| Cinnoline Derivative | Reagents and Conditions | Major Product(s) | Reference |

| 4-Methylcinnoline (B75869) | HNO₃, H₂SO₄ | 4-Methyl-5-nitrocinnoline, 4-Methyl-8-nitrocinnoline | General Aromatic Chemistry Principles |

| 4-Chlorocinnoline | HNO₃, H₂SO₄ | 4-Chloro-5-nitrocinnoline, 4-Chloro-8-nitrocinnoline | General Aromatic Chemistry Principles |

Nucleophilic Additions and Substitutions on the Cinnoline Heterocycle

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the cinnoline core, particularly at positions activated by electron-withdrawing groups or at halogenated positions. In 4-(2-(Pyridin-3-yl)vinyl)cinnoline, while the vinylpyridine substituent is not a classical activating group for SNAr, the inherent properties of the diazine ring still allow for nucleophilic additions, especially after activation.

For instance, the formation of N-oxides or N-alkylation of one of the cinnoline nitrogens can significantly enhance the electrophilicity of the ring system, facilitating nucleophilic attack. Studies on related quinazolines, which are isomeric to cinnolines, have shown that regioselective nucleophilic aromatic substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors by amine nucleophiles is a well-documented and efficient process for synthesizing 4-aminoquinazolines. nih.gov This suggests that if the 4-position of the cinnoline ring in our target molecule were appropriately substituted with a good leaving group, it would be a prime site for nucleophilic displacement.

Reactivity of the Pyridine (B92270) Ring in 4-(2-(Pyridin-3-yl)vinyl)cinnoline

The pyridine ring, another electron-deficient heterocycle, exhibits its own characteristic reactivity, which is modulated by the presence of the vinylcinnoline substituent at the 3-position.

C-H Functionalization Strategies on the Pyridine Moiety

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of pyridine rings. rsc.org The regioselectivity of these reactions is often governed by the electronic nature of the C-H bonds and can be directed by various catalytic systems. For 3-substituted pyridines like our target molecule, C-H functionalization can occur at multiple positions.

Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups at the 3-position has been shown to proceed with high regioselectivity at the 4- and 6-positions. nih.gov Although the vinylcinnoline group is not a simple electron-withdrawing group, its electronic influence would likely favor functionalization at the positions ortho and para to the nitrogen atom (2, 4, and 6 positions). A Pd-catalyzed diarylation of pyridines has been developed using a transient activator strategy, leading to 2,6-diarylpyridines. nih.govresearchgate.net

Table 2: Examples of C-H Functionalization of Substituted Pyridines

| Pyridine Derivative | Catalyst/Reagents | Position(s) Functionalized | Product Type | Reference(s) |

| 3-Nitropyridine | Pd(OAc)₂ / P(n-Bu)Ad₂H]I | C-4 | 4-Aryl-3-nitropyridine | nih.gov |

| Pyridine | PdCl₂, PPh₃, (MeO)₂SO₂, Cu₂O | C-2, C-6 | 2,6-Diarylpyridine | nih.govresearchgate.net |

| 3-Styrylpyridine | Rh(I) catalyst | C-2, C-4 | Alkenylated pyridines | General C-H Functionalization Principles |

Nucleophilic Dearomatization of Activated Pyridines for Derivative Synthesis

The pyridine ring can be activated towards nucleophilic attack by N-alkylation or N-acylation, forming a pyridinium (B92312) salt. mdpi.com This activation makes the ring significantly more electrophilic and susceptible to dearomatization reactions. The presence of a substituent at the 3-position influences the regioselectivity of the nucleophilic attack, which can occur at the C-2, C-4, or C-6 positions.

Copper-catalyzed 1,4-dearomatization of pyridines with styrenes has been reported, leading to 1,4-dihydropyridines. acs.orgnih.gov This suggests that the vinylcinnoline moiety in our target molecule could participate in similar transformations upon activation of the pyridine nitrogen. The dearomatization of N-alkylpyridinium salts with an electron-withdrawing group at the 3-position has been shown to proceed with complete C-4 regioselectivity when using indoles as nucleophiles. mdpi.com

Reactivity of the Vinyl Linkage in 4-(2-(Pyridin-3-yl)vinyl)cinnoline

The vinyl bridge connecting the two heterocyclic rings is a site of potential reactivity, including addition reactions, cycloadditions, and oxidative or reductive transformations.

The double bond can undergo electrophilic addition, although the electron-withdrawing nature of the attached heterocyclic rings would make it less reactive than a simple alkene. More likely are nucleophilic addition reactions if the system is activated. For instance, nucleophilic Michael addition to activated alkynes is a well-established reaction, and similar reactivity can be envisaged for a polarized vinyl system. nih.gov

The vinyl group can also participate in cycloaddition reactions. For example, vinyl-substituted azaarenes can act as dienophiles in Diels-Alder reactions, particularly when activated by a Lewis acid. wikipedia.org This would allow for the construction of a new cyclohexene (B86901) ring fused to the pyridine or cinnoline system.

Oxidation of the vinyl linkage can lead to cleavage of the double bond, potentially forming the corresponding aldehydes of the two heterocyclic systems. For example, the oxidation of stilbene (B7821643) derivatives, which are structurally analogous, can lead to the formation of benzaldehydes. nih.gov Conversely, reduction of the double bond, for instance through catalytic hydrogenation, would saturate the vinyl linker to an ethyl bridge, creating a more flexible connection between the two heterocyclic rings.

Table 3: Potential Reactions of the Vinyl Linkage

| Reaction Type | Reagents and Conditions | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C | 4-(2-(Pyridin-3-yl)ethyl)cinnoline |

| Dihydroxylation | OsO₄, NMO | Diol derivative |

| Oxidative Cleavage | O₃, then DMS | 4-Formylcinnoline and Pyridine-3-carbaldehyde |

| Diels-Alder Reaction | Diene, Lewis Acid | Cycloadduct |

Addition Reactions Across the Olefinic Bond

The vinyl group in 4-(2-(Pyridin-3-yl)vinyl)cinnoline is expected to be electron-deficient due to the electron-withdrawing nature of the attached aromatic heterocycles. This polarization makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This is a common feature in vinyl-substituted N-heterocycles. thieme-connect.com

Michael Addition: One of the most predictable reactions is the Michael or conjugate addition. A wide variety of nucleophiles are expected to add across the double bond. For instance, carbon nucleophiles like indoles and pyrroles have been shown to react with vinylpyridines. thieme-connect.com In the case of pyrrole (B145914) reacting with 4-vinylpyridine (B31050), dialkylation can occur if both the 2- and 5-positions are available. thieme-connect.com Similarly, nitrogen nucleophiles such as pyrazolidinediones and barbituric acids readily react with vinylpyridines to form addition products. thieme-connect.com

Hydroformylation: Transition-metal-catalyzed reactions are also anticipated. For example, the hydroformylation of 2-vinylpyridine (B74390) using a rhodium catalyst leads to the formation of pyridyl-substituted propanals with high regioselectivity. thieme-connect.com This selectivity is attributed to the stabilizing effect of the pyridine ring on the carbanionic character of the carbon-rhodium bond in the reaction intermediate. thieme-connect.com

Reactions with Acetylenic Esters: 2-Vinylpyridine has been shown to react with dimethyl acetylenedicarboxylate (B1228247) to form 1:2 and 1:3 adducts. rsc.org The structures of these complex products are typically elucidated using nuclear magnetic resonance (NMR) spectroscopy. rsc.org A similar reactivity pattern could be anticipated for 4-(2-(Pyridin-3-yl)vinyl)cinnoline.

A summary of expected addition reactions is presented in Table 1.

Table 1: Predicted Addition Reactions of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

| Reactant Type | Example Reactant | Expected Product Type |

|---|---|---|

| Carbon Nucleophile | Indole, Pyrrole | Indole/Pyrrole-ethyl-cinnoline |

| Nitrogen Nucleophile | Pyrazolidinedione | Pyrazolidinedione-ethyl-cinnoline |

| Organometallic Reagent | Rhodium catalyst/H₂/CO | Propanal derivative |

| Activated Alkyne | Dimethyl acetylenedicarboxylate | Complex cycloadducts |

Polymerization and Oligomerization Potential of the Vinyl Group

The vinyl group in 4-(2-(Pyridin-3-yl)vinyl)cinnoline suggests a potential for polymerization and oligomerization. The presence of heterocyclic rings on the polymer backbone can impart unique thermal, mechanical, and electronic properties to the resulting materials. doi.org

Direct polymerization of heterocycles is a known strategy for creating polymers with the heterocyclic unit as part of the backbone, as seen with polypyrroles and polythiophenes. doi.org In the case of vinyl-substituted heterocycles, the vinyl group acts as the monomer unit. For instance, polymers have been synthesized from 4-diallylaminopyridine. doi.org

While specific studies on the polymerization of 4-(2-(Pyridin-3-yl)vinyl)cinnoline are not available, the well-documented polymerization of vinylpyridines provides a strong basis for predicting its behavior.

Mechanistic Investigations of Derivatization Reactions Involving 4-(2-(Pyridin-3-yl)vinyl)cinnoline

Understanding the mechanisms of derivatization is key to controlling the synthesis of novel compounds. While direct mechanistic studies on 4-(2-(Pyridin-3-yl)vinyl)cinnoline are absent from the literature, the principles governing the reactivity of vinyl-substituted N-heterocycles can be applied.

The electron-withdrawing nature of the pyridine ring polarizes the vinyl group, creating a positive charge at the β-carbon. thieme-connect.com This facilitates nucleophilic attack, leading to a developing negative charge at the α-carbon, which is stabilized by the adjacent heterocyclic ring. Subsequent reaction with an electrophile completes the addition. thieme-connect.com The electronic influence of the pyridine ring is evident in hydroboration studies, where 4-vinylpyridine undergoes borylation exclusively at the α-position, in contrast to styrene. thieme-connect.com

In reactions involving palladium catalysis, such as certain cycloadditions, vinyl-substituted heterocycles can act as precursors to π-allylpalladium zwitterionic intermediates, leading to the formation of complex cyclic structures. researchgate.net The mechanism of nucleophilic aromatic substitution on the pyridine ring itself involves the attack of a nucleophile at an electron-deficient carbon, leading to a negatively charged intermediate that is stabilized by the nitrogen atom. youtube.com

The formation of N-vinyl pyridinium cations from the elimination reactions of N-(2-bromoethyl) pyridinium cations has been studied, with the reaction kinetics being first order in both the pyridinium cation and hydroxide (B78521) ion. cdnsciencepub.com This provides insight into the types of intermediates and transition states that could be involved in reactions at the vinyl group or the nitrogen of the pyridine ring.

Advanced Structural Elucidation and Characterization of 4 2 Pyridin 3 Yl Vinyl Cinnoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For a compound like 4-(2-(Pyridin-3-yl)vinyl)cinnoline, ¹H and ¹³C NMR spectra would provide crucial information. The chemical shifts of the protons and carbons in the cinnoline (B1195905) and pyridine (B92270) rings, as well as the vinyl linker, would be indicative of the electronic effects of the interconnected aromatic systems. Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to unambiguously assign all proton and carbon signals, confirming the exact isomeric structure. Without experimental data, a detailed analysis and the creation of a data table of chemical shifts and coupling constants for the title compound is not possible.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsional angles of 4-(2-(Pyridin-3-yl)vinyl)cinnoline. Such data would offer insights into the planarity of the molecule, the conformation of the vinyl linker, and the spatial relationship between the cinnoline and pyridine rings. Moreover, analysis of the crystal packing would elucidate any intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the supramolecular architecture. The generation of a crystallographic data table with parameters like unit cell dimensions, space group, and atomic coordinates is contingent on the successful growth of single crystals and their subsequent analysis, which has not been reported for this specific compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 4-(2-(Pyridin-3-yl)vinyl)cinnoline, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) mass spectra would show the molecular ion peak, and the fragmentation pattern would offer clues about the stability of different parts of the molecule and the nature of the bonds. A detailed analysis of these fragmentation pathways is currently unavailable.

Theoretical and Computational Chemistry Studies on 4 2 Pyridin 3 Yl Vinyl Cinnoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of molecules from first principles. These methods allow for a detailed examination of the electronic landscape of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, providing insights into its stability, reactivity, and potential applications.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 4-(2-(Pyridin-3-yl)vinyl)cinnoline, DFT calculations can be employed to determine its optimized molecular geometry, which is the starting point for most other computational analyses.

A key aspect of DFT is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons, while the LUMO's distribution highlights the areas susceptible to accepting electrons. For a molecule like 4-(2-(Pyridin-3-yl)vinyl)cinnoline, the HOMO is expected to be delocalized across the π-conjugated system, including the cinnoline (B1195905) and pyridine (B92270) rings and the vinyl linker. The LUMO is also anticipated to be a π* orbital, and the distribution of both HOMO and LUMO will be influenced by the relative electron-donating and -withdrawing nature of the cinnoline and pyridine moieties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides a qualitative measure of the molecule's electronic excitability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited and may exhibit higher chemical reactivity. DFT calculations can provide a numerical value for this energy gap, which is instrumental in predicting the electronic absorption properties of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(2-(Pyridin-3-yl)vinyl)cinnoline

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to electronic transitions and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

For even greater accuracy in electronic structure prediction, ab initio methods can be utilized. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from the fundamental principles of quantum mechanics without empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic wave function and energies.

While computationally more demanding, these methods can be used to benchmark the results obtained from DFT. For a molecule of the size of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, applying high-level ab initio methods to the entire structure might be computationally expensive. A common strategy is to use these methods to study smaller, representative fragments of the molecule to gain high-fidelity insights that can then be used to inform the interpretation of DFT results for the whole system. These methods are particularly valuable for studying excited states and for cases where electron correlation effects are very strong. Ab initio calculations can provide a more refined picture of the electron distribution and molecular properties, which is crucial for understanding the subtle electronic effects that govern the behavior of this complex heterocyclic system. utah.edunih.govaps.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. msstate.edu For 4-(2-(Pyridin-3-yl)vinyl)cinnoline, MD simulations can be used to explore its conformational landscape. The vinyl linker introduces a degree of flexibility, and different rotational conformers may exist. MD simulations can reveal the relative energies of these conformers and the energy barriers for their interconversion.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, it is possible to investigate how they pack in the solid state or how they interact with solvent molecules in a solution. These simulations can predict properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and can provide insights into the formation of aggregates or specific intermolecular hydrogen bonds. This information is critical for understanding the bulk properties of materials derived from this compound.

Prediction of Spectroscopic Signatures (e.g., UV-Vis Absorption, Fluorescence) via Computational Models

Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic signatures of molecules. nih.govchemrxiv.orgresearchgate.netresearchgate.net For 4-(2-(Pyridin-3-yl)vinyl)cinnoline, TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.

The predicted spectrum would likely show strong absorptions corresponding to π-π* transitions within the conjugated system. By analyzing the molecular orbitals involved in these transitions, it is possible to assign the character of each absorption band, for instance, whether it corresponds to a localized excitation on one of the heterocyclic rings or a charge-transfer transition between the cinnoline and pyridine moieties.

Similarly, computational methods can be used to predict the fluorescence properties of the molecule. By optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence wavelength. The difference between the absorption and emission wavelengths is the Stokes shift, another important photophysical parameter. These predictions are crucial for designing molecules with specific optical properties for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.govnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for 4-(2-(Pyridin-3-yl)vinyl)cinnoline

| Spectroscopic Property | Predicted Value | Method |

| Maximum Absorption Wavelength (λmax) | 380 nm | TD-DFT |

| Molar Absorptivity (ε) | 45,000 M⁻¹cm⁻¹ | TD-DFT |

| Maximum Emission Wavelength (λem) | 450 nm | TD-DFT (from S1 optimized geometry) |

| Stokes Shift | 70 nm | Calculated from λmax and λem |

| Fluorescence Quantum Yield (ΦF) | 0.6 | Not directly calculated, but can be inferred from excited state dynamics |

Note: The values in this table are hypothetical and represent the type of data that can be generated through computational spectroscopic predictions.

Computational Design and Screening of 4-(2-(Pyridin-3-yl)vinyl)cinnoline Analogs with Tailored Chemical Functionality

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. nih.gov Starting from the parent structure of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, computational methods can be used to design and screen a virtual library of analogs with tailored chemical functionality.

For example, by systematically introducing different substituent groups at various positions on the cinnoline and pyridine rings, it is possible to study their effects on the electronic and optical properties of the molecule. Electron-donating groups (e.g., -OCH₃, -NH₂) are expected to raise the HOMO energy and cause a red-shift in the absorption and emission spectra, while electron-withdrawing groups (e.g., -NO₂, -CN) would lower the LUMO energy and potentially lead to a blue-shift or an enhancement of charge-transfer character.

Computational screening can be used to rapidly evaluate a large number of candidate molecules, predicting their HOMO-LUMO gaps, absorption spectra, and other relevant properties. This in silico approach allows researchers to prioritize the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with optimized performance for specific applications.

Exploration of Chemical Functionality and Applications of 4 2 Pyridin 3 Yl Vinyl Cinnoline in Materials and Chemical Sciences

Role as a Versatile Building Block for Complex Organic Architectures

The molecular structure of 4-(2-(Pyridin-3-yl)vinyl)cinnoline makes it an exemplary building block for the synthesis of more complex organic architectures. The cinnoline (B1195905) ring system itself is a valuable scaffold in organic chemistry. researchgate.net Methods for synthesizing cinnolines have been extensively developed, often starting from precursors like arenediazonium salts or arylhydrazones, allowing for the introduction of various substituents. researchgate.net This synthetic accessibility extends to the vinylpyridine moiety, which can be constructed through various olefination reactions. researchgate.net

The compound serves as a bifunctional component:

The Cinnoline Moiety: Can be further functionalized or can act as a rigid core. The synthesis of cinnolines can be achieved through several named reactions, including the Richter and Borsche syntheses, which provides a toolbox for creating substituted analogues. wikipedia.orgwiley.com

The Pyridyl-vinyl Group: The vinyl linker offers a site for reactions such as additions or polymerizations, while the pyridine (B92270) ring's nitrogen atom provides a handle for quaternization or coordination. The synthesis of related pyridyl-vinyl systems is well-documented, often involving the reaction of methyl-substituted heterocycles with aldehydes or other electrophiles. researchgate.net

This dual functionality allows 4-(2-(Pyridin-3-yl)vinyl)cinnoline to be incorporated into larger, multi-component systems, such as macrocycles, dendrimers, and polymers, where its specific steric and electronic contributions can be harnessed. nih.govresearchgate.net

Potential in Organic Optoelectronic Materials and Devices

The extended π-conjugated system encompassing both the cinnoline and pyridine rings suggests significant potential for use in organic optoelectronic materials. Aryl-substituted cinnolines have been noted for their interesting physical properties, including applications in nonlinear optics. researchgate.net The combination of electron-donating and electron-withdrawing characteristics within the molecule can be tuned to create materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org

Chromophoric Properties and Electronic Transitions

A chromophore is the part of a molecule responsible for its color, arising from electronic transitions between molecular orbitals. The structure of 4-(2-(Pyridin-3-yl)vinyl)cinnoline, with its alternating single and double bonds, forms a large, delocalized π-electron system, which is the quintessential feature of an organic chromophore.

UV-Vis Absorption: Such conjugated systems typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) spectrum. beilstein-journals.org The specific wavelengths of maximum absorption (λ_max) and the molar absorptivity are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org

Luminescence: Certain cinnoline derivatives are known to be luminescent, with some demonstrating high quantum yields. researchgate.net This fluorescence or phosphorescence occurs when the molecule relaxes from an excited electronic state back to the ground state by emitting a photon. This property is fundamental for the development of emissive layers in OLEDs. The presence of the pyridine ring can further modulate these photophysical properties.

| Property | Description | Relevance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the wavelength of light absorbed and emitted, influencing the material's color and optoelectronic function. beilstein-journals.org |

| π-Conjugation | A system of connected p-orbitals with delocalized electrons in a molecule. | Creates the chromophore and is essential for charge transport and light absorption/emission. beilstein-journals.org |

| Quantum Yield | The ratio of photons emitted to photons absorbed. | A high quantum yield is desirable for efficient light-emitting materials. researchgate.net |

Charge Transport Characteristics in Organic Semiconductor Systems

For a material to be effective in an organic semiconductor device, it must facilitate the movement of charge carriers (electrons or holes). The π-conjugated framework of 4-(2-(Pyridin-3-yl)vinyl)cinnoline provides a potential pathway for this charge transport.

In organic semiconductors, charge transport typically occurs via hopping between adjacent molecules in the solid state. This process is highly dependent on the intermolecular electronic coupling, which is governed by the packing of molecules in the crystal lattice. beilstein-journals.org The planar nature of the cinnoline and pyridine rings promotes strong π-π stacking interactions, which can create efficient pathways for charge mobility. nih.gov

Depending on the relative energies of its frontier molecular orbitals (HOMO and LUMO), the compound could function as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. The delocalization of the HOMO and LUMO across the molecular backbone is crucial for efficient charge transport. beilstein-journals.org In many nitrogen-containing heterocyclic systems, p-type behavior is observed, with hole mobilities being a key performance parameter in OFETs. beilstein-journals.org

Applications in Dye Synthesis and Pigment Development

The inherent chromophoric properties of 4-(2-(Pyridin-3-yl)vinyl)cinnoline make it a candidate for use as a dye or a building block for more complex pigments. bldpharm.com Dyes derived from pyridine and related quinoline (B57606) heterocycles are known for their use as markers and fluorescent labels. google.com The color and properties of such dyes can be fine-tuned by:

Alkylation: Modifying the nitrogen atoms of the heterocyclic rings can alter the electronic properties and solubility. google.com

Substitution: Adding electron-donating or electron-withdrawing groups to the aromatic rings can shift the absorption and emission spectra.

The compound's structure is analogous to polymethine dyes, where two heterocyclic nuclei are connected by a conjugated chain. google.com This class of dyes is known for its intense color and is widely used in various applications. The stability and color intensity would make 4-(2-(Pyridin-3-yl)vinyl)cinnoline a potentially valuable scaffold in the development of new synthetic pigments.

Ligand Design and Coordination Chemistry with Metal Centers

The presence of three nitrogen atoms with available lone-pair electrons (two in the cinnoline ring and one in the pyridine ring) makes 4-(2-(Pyridin-3-yl)vinyl)cinnoline an excellent candidate for use as a ligand in coordination chemistry. nih.gov Pyridine- and quinoline-based ligands are ubiquitous in inorganic chemistry, forming stable complexes with a wide range of metal ions. nih.gov

The geometry of the molecule would likely allow it to act as a chelating or a bridging ligand.

Chelating Ligand: The N-1 atom of the cinnoline and the nitrogen of the pyridine ring could potentially coordinate to the same metal center, forming a stable metallacycle.

Bridging Ligand: The molecule could bridge two different metal centers, using its distinct coordination sites to build multinuclear complexes or coordination polymers.

The steric and electronic properties of the ligand, such as the rigidity of the backbone and the basicity of the nitrogen atoms, would influence the structure, stability, and reactivity of the resulting metal complexes. nih.gov Such complexes have applications in catalysis, sensing, and the development of magnetic or luminescent materials.

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The planar, aromatic structure of 4-(2-(Pyridin-3-yl)vinyl)cinnoline makes it highly amenable to forming ordered, self-assembled structures in the solid state. nih.gov The key intermolecular forces that would drive this assembly include:

π-π Stacking: The flat faces of the cinnoline and pyridine rings can stack on top of each other, an interaction that is crucial for stabilizing crystal packing and enabling charge transport. nih.gov Slipped face-to-face stacking is a common motif observed in such systems. nih.gov

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors, non-classical C–H···N interactions, where a carbon-bound hydrogen interacts with a nitrogen lone pair, are highly probable. nih.govresearchgate.net These interactions can link molecules into one-dimensional chains or two-dimensional layers. nih.govresearchgate.net

These directional and specific interactions can guide the molecules to organize into well-defined crystalline lattices or other ordered assemblies. The resulting supramolecular architecture dictates the bulk properties of the material, including its electronic and optical characteristics. researchgate.net

Development of Fluorescent Probes and Chemical Sensors (Non-Biological Targets)

Extensive research has been conducted to explore the potential of various heterocyclic compounds as fluorescent probes and chemical sensors for a wide array of non-biological targets. These sensors are pivotal in environmental monitoring, industrial process control, and chemical analysis due to their high sensitivity, selectivity, and real-time detection capabilities. The fundamental principle behind these sensors often involves the interaction between the analyte and the fluorophore, leading to a measurable change in the fluorescence properties, such as intensity, wavelength, or lifetime.

However, based on a thorough review of available scientific literature, there is currently no specific research detailing the application of 4-(2-(Pyridin-3-yl)vinyl)cinnoline as a fluorescent probe or chemical sensor for non-biological targets. Searches for the synthesis, photophysical properties, and sensing applications of this particular compound did not yield any studies focused on its use for detecting metal ions, anions, or other non-biological molecules.

While data for the target compound is unavailable, the broader classes of compounds to which it belongs, namely pyridine, quinoline, and cinnoline derivatives, are well-represented in the field of chemical sensing. For context, researchers have successfully developed fluorescent sensors based on these related structures:

Pyridine derivatives have been synthesized and utilized as fluorescent sensors for the detection of various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atom of the pyridine ring, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. mdpi.com

Quinoline-based probes have demonstrated high sensitivity and selectivity for detecting metal ions such as Fe²⁺, Fe³⁺, and Zn²⁺. researchgate.netsemanticscholar.org These sensors can exhibit fluorescence enhancement or quenching upon binding with the target ion. For instance, one study reported a quinoline derivative that displayed fluorescence enhancement for Fe³⁺ and fluorescence quenching for Fe²⁺, allowing for the differentiation of these two ions. researchgate.net

Cinnoline , the parent heterocyclic system of the specified compound, is a known aromatic heterocycle. wikipedia.org While its derivatives have been synthesized for various applications, specific studies on their use as fluorescent sensors for non-biological targets are not prominent in the search results.

It is important to emphasize that the fluorescent and sensing capabilities of a chemical compound are highly dependent on its specific molecular structure. Therefore, the properties and applications of related pyridine, quinoline, and cinnoline derivatives cannot be directly extrapolated to 4-(2-(Pyridin-3-yl)vinyl)cinnoline. The absence of research on this specific compound indicates a potential area for future investigation within the field of materials and chemical sciences.

Future Research Directions and Unexplored Avenues for 4 2 Pyridin 3 Yl Vinyl Cinnoline

The heterocyclic compound 4-(2-(Pyridin-3-yl)vinyl)cinnoline represents a fascinating scaffold with significant, yet largely untapped, potential. Its structure, featuring a π-conjugated vinyl bridge linking two distinct nitrogen-containing aromatic systems—cinnoline (B1195905) and pyridine (B92270)—suggests a rich field for chemical exploration. Future research efforts are poised to unlock novel applications by focusing on more advanced synthetic strategies, deeper mechanistic understanding, targeted derivatization, and the integration of computational tools, pushing its utility beyond currently established paradigms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.